5-Isopropylnicotinamide
Description
5-Isopropylnicotinamide is a nicotinamide derivative featuring an isopropyl (-CH(CH₃)₂) substituent at the 5-position of the pyridine ring. Nicotinamide, a form of vitamin B3, is a precursor to nicotinamide adenine dinucleotide (NAD⁺), a critical coenzyme in cellular metabolism.
Properties
CAS No. |
73591-72-7 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O/c1-6(2)7-3-8(9(10)12)5-11-4-7/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
ACSOTLQPAOXUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CN=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylnicotinamide typically involves the reaction of isonicotinamide with isopropyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Isopropylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where the isopropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
5-Isopropylnicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including its role in treating conditions related to NAD+ deficiency.
Mechanism of Action
The mechanism of action of 5-Isopropylnicotinamide involves its conversion to nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a vital coenzyme that participates in numerous biochemical reactions, including those involved in energy production, DNA repair, and cellular signaling. The compound’s effects are mediated through its role in these pathways, influencing various molecular targets and cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-isopropylnicotinamide with selected 5-substituted pyridine/nicotinamide derivatives, inferred from structural analogs in the provided evidence:
| Compound Name | Molecular Formula | Molecular Weight | Functional Group | Key Properties | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₁₂N₂O | 164.21 g/mol | Amide | Moderate solubility, enhanced lipophilicity | Research (metabolic studies) |
| 5-Isopropylnicotinaldehyde | C₉H₁₁NO | 149.19 g/mol | Aldehyde | Higher reactivity, lower MW | Synthetic intermediate |
| 5-Amino-2-methylpyridine | C₆H₈N₂ | 108.14 g/mol | Amino, methyl | High solubility, polar | Pharmaceutical intermediates |
| 5-Amino-2-naphthalenesulfonic acid | C₁₀H₉NO₃S | 223.25 g/mol | Sulfonic acid | Low solubility, acidic | Dye synthesis |
Key Observations:
- Functional Group Impact: The amide group in this compound confers stability and hydrogen-bonding capacity, contrasting with the reactive aldehyde group in 5-isopropylnicotinaldehyde .
Pharmacological and Industrial Relevance
- This compound vs. 5-Amino Derivatives: Amino-substituted analogs (e.g., 5-amino-2-naphthalenesulfonic acid) are often used in dyes or as acidic intermediates due to their polar sulfonic/amino groups. In contrast, the isopropyl-amide structure of this compound may favor interactions with hydrophobic enzyme pockets .
Stability and Handling
- This compound’s amide group likely enhances stability under ambient storage conditions compared to aldehyde-containing analogs, which may require stricter temperature control to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
